molecular formula C14H19NO B6220526 {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2763756-01-8

{5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No. B6220526
CAS RN: 2763756-01-8
M. Wt: 217.3
InChI Key:
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Description

{5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, also known as BAM, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. BAM is a bicyclic compound that contains a nitrogen atom, making it a heterocyclic compound. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

{5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol acts as an agonist for the mu opioid receptor, which is a G protein-coupled receptor. Upon binding to the receptor, {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol activates the downstream signaling pathways, leading to the regulation of pain, reward, and addiction. {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been found to have a higher affinity for the mu opioid receptor compared to other opioid ligands, making it a potential candidate for the development of new pain medications.
Biochemical and Physiological Effects:
{5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been shown to have analgesic effects in animal models of pain. In addition, {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has also been found to have antidepressant effects, as well as potential anti-addictive effects. However, further studies are needed to fully understand the biochemical and physiological effects of {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol.

Advantages and Limitations for Lab Experiments

The advantages of using {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol in lab experiments include its high affinity for the mu opioid receptor, making it a potential candidate for the development of new pain medications. In addition, {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has also been studied for its potential use in the treatment of drug addiction and depression. However, the limitations of using {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol in lab experiments include its potential side effects and the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the study of {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol. One potential direction is the development of new pain medications based on the structure of {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol. In addition, further studies are needed to fully understand the biochemical and physiological effects of {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol, as well as its potential use in the treatment of drug addiction and depression. Furthermore, the development of new synthetic methods for the synthesis of {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol may also be an area of future research.

Synthesis Methods

{5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol can be synthesized through various methods, including the reduction of the corresponding ketone or aldehyde, as well as the reductive amination of a benzylamine with a cyclohexanone. One of the most commonly used methods to synthesize {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is the reduction of the corresponding ketone using sodium borohydride. This method yields a high purity product with a good yield.

Scientific Research Applications

{5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been used in scientific research as a potential ligand for the mu opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction. {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has been found to have a high affinity for this receptor, making it a potential candidate for the development of new pain medications. In addition, {5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has also been studied for its potential use in the treatment of drug addiction and depression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol' involves the conversion of a bicyclic ketone to the corresponding alcohol using a reducing agent.", "Starting Materials": [ "Bicyclic ketone (5-benzyl-3-azabicyclo[3.1.1]heptan-2-one)", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve the bicyclic ketone in methanol and add a catalytic amount of acetic acid.", "Slowly add sodium borohydride to the reaction mixture while stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Quench the reaction by adding a saturated solution of sodium hydroxide.", "Extract the product with dichloromethane and dry over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product as a colorless oil." ] }

CAS RN

2763756-01-8

Molecular Formula

C14H19NO

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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